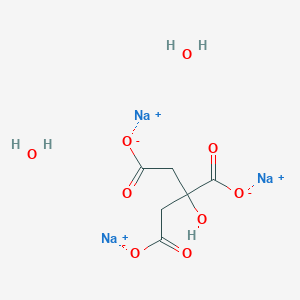
Sodium citrate (dihydrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium citrate (dihydrate) is the sodium salt of citric acid, appearing as a white, crystalline powder or granular crystals. It is slightly deliquescent in moist air and freely soluble in water, but practically insoluble in alcohol . This compound is widely used in the food industry as a buffering, sequestering, or emulsifying agent . It also has significant applications in the medical field as an alkalinizing agent to neutralize excess acid in the blood and urine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium citrate (dihydrate) can be synthesized by dissolving citric acid in water and gradually adding sodium carbonate or sodium bicarbonate. The reaction produces carbon dioxide gas, and the process continues until the reaction ceases .
Industrial Production Methods: In industrial settings, sodium citrate (dihydrate) is typically produced through the neutralization of citric acid with sodium hydroxide or sodium carbonate. The resulting solution is then crystallized to obtain the dihydrate form .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium citrate (dihydrate) primarily undergoes neutralization reactions. It acts as a weak base and reacts with acids to form salts and water .
Common Reagents and Conditions:
Neutralization: Reacts with hydrochloric acid to form sodium chloride, carbon dioxide, and water.
Chelation: Binds with metal ions to form stable complexes, commonly used in the synthesis of metal nanoparticles.
Major Products:
Neutralization: Sodium chloride, carbon dioxide, and water.
Chelation: Metal-citrate complexes, such as iron-citrate used in nanoparticle synthesis.
Wissenschaftliche Forschungsanwendungen
Sodium citrate (dihydrate) has a broad range of applications across various scientific fields:
Wirkmechanismus
Sodium citrate (dihydrate) exerts its effects primarily through its ability to neutralize acids. When ingested, it reacts with hydrochloric acid in the stomach to form sodium chloride, carbon dioxide, and water, thereby raising the pH of the stomach contents . It is further metabolized to bicarbonate, which acts as a systemic alkalizing agent, raising the pH of the blood and urine . Additionally, sodium citrate chelates calcium ions, preventing them from participating in the coagulation cascade, thus acting as an anticoagulant .
Vergleich Mit ähnlichen Verbindungen
- Monosodium citrate
- Disodium citrate
- Trisodium citrate
Comparison: Sodium citrate (dihydrate) is unique due to its specific hydration state, which affects its solubility and stability. Compared to monosodium and disodium citrate, trisodium citrate (dihydrate) has a higher sodium content and is more effective as a buffering agent . Its ability to chelate metal ions also makes it particularly useful in various industrial and medical applications .
Eigenschaften
Molekularformel |
C6H9Na3O9 |
|---|---|
Molekulargewicht |
294.10 g/mol |
IUPAC-Name |
trisodium;2-hydroxypropane-1,2,3-tricarboxylate;dihydrate |
InChI |
InChI=1S/C6H8O7.3Na.2H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;2*1H2/q;3*+1;;/p-3 |
InChI-Schlüssel |
NLJMYIDDQXHKNR-UHFFFAOYSA-K |
Kanonische SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


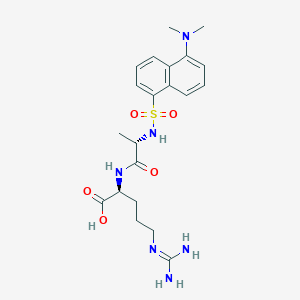
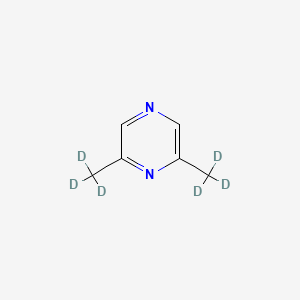
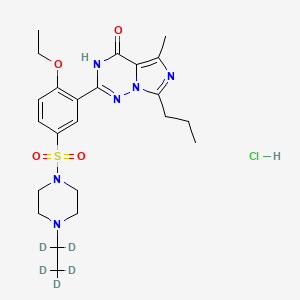
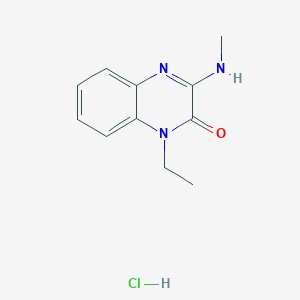
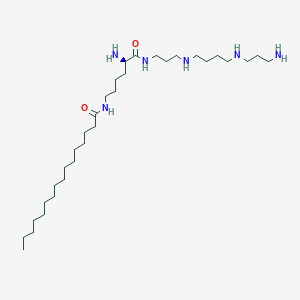
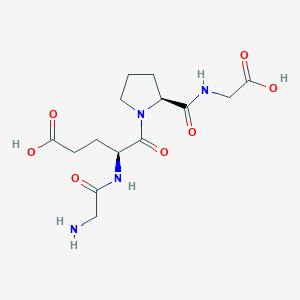
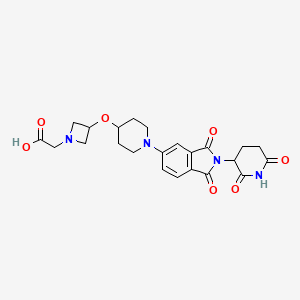


![9-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-3-(ethylamino)-6-ethylazaniumylidene-5-sulfoxanthene-4-sulfonate](/img/structure/B12378597.png)
![(2S)-2-[(3R,3aR,5aR,7R,8S,10aS,10bS)-8-[(2R)-1,2-dihydroxypropan-2-yl]-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid](/img/structure/B12378612.png)

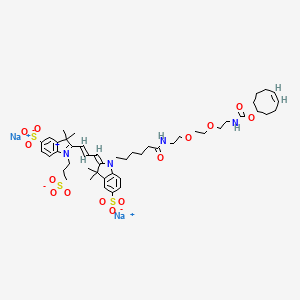
![N-[5-(Diethylamino)-2-[(3,5-dinitro-2-thienyl)azo]phenyl]acetamide](/img/structure/B12378630.png)
